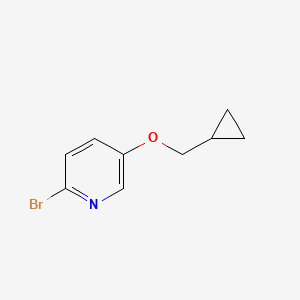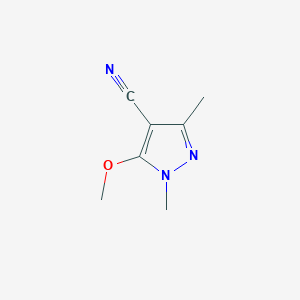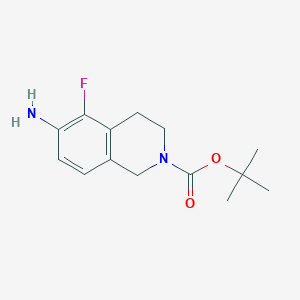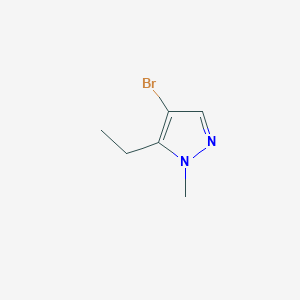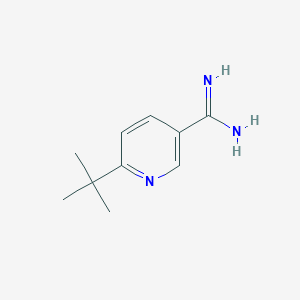
6-Tert-butylpyridine-3-carboximidamide
Vue d'ensemble
Description
6-Tert-butylpyridine-3-carboximidamide is a chemical compound with the molecular formula C10H15N3. It has a molecular weight of 177.25 . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 6-Tert-butylpyridine-3-carboximidamide is 1S/C10H15N3O/c1-10(2,3)14-8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-Tert-butylpyridine-3-carboximidamide is a powder .Applications De Recherche Scientifique
Dye-Sensitized Solar Cells (DSSCs)
6-Tert-butylpyridine-3-carboximidamide is used as an additive in DSSCs to enhance their efficiency. The compound contributes to the increase in the molar extinction coefficient and the intensity of the emission band, which are crucial for the performance of solar cells . It also aids in providing increased charge transport pathways, thereby enhancing interfacial electron transport and reducing recombination dynamics .
Electrochemical Properties
The electrochemical properties of dendrimers synthesized with 6-Tert-butylpyridine-3-carboximidamide are noteworthy. These dendrimers show promising results in terms of their HOMO–LUMO energy levels and energy gaps, which are essential for various electrochemical applications .
Photophysical Properties
This compound plays a significant role in the synthesis of dendrimers that exhibit improved photophysical properties. The synthesized dendrimers display an increase in the intensity of the emission band with each generation, indicating its potential in photophysical applications .
Optoelectronic Devices
6-Tert-butylpyridine-3-carboximidamide-based polymers are explored for their use in optoelectronic devices such as OLEDs and OPVs. The structural adaptability of the compound allows for better integration into polymers, leading to improved stability and triplet energy .
Charge Carrier Mobility
Due to its high electron-donating ability and photoconductivity, this compound is studied for its impact on charge carrier mobility in organic conducting polymers. It is particularly noted for its ability to be functionalized, which can lead to enhanced charge carrier mobility .
Materials Design
The compound’s versatility makes it an excellent candidate for materials design, especially in the context of synthetic strategies for optoelectronic applications. Researchers utilize it to understand structure–property relationships and develop innovative solutions for next-generation devices .
Safety and Hazards
The safety information available indicates that 6-Tert-butylpyridine-3-carboximidamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
6-tert-butylpyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-10(2,3)8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBPBJOIJAMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butylpyridine-3-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B1529713.png)
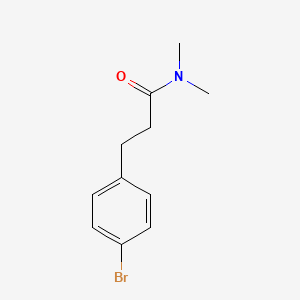
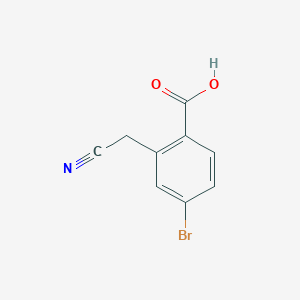
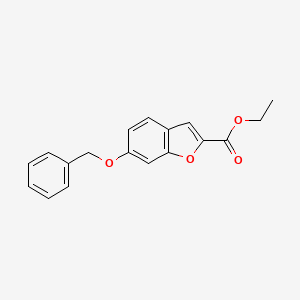
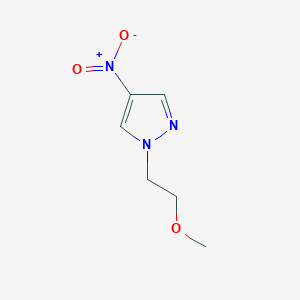
![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)
